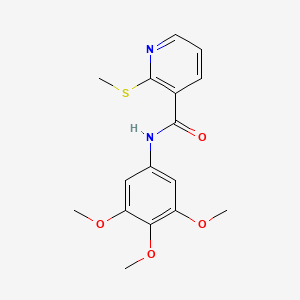

2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide

Description

Properties

Molecular Formula |

C16H18N2O4S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C16H18N2O4S/c1-20-12-8-10(9-13(21-2)14(12)22-3)18-15(19)11-6-5-7-17-16(11)23-4/h5-9H,1-4H3,(H,18,19) |

InChI Key |

LVFHNJNALHLGMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4,5-Trimethoxyaniline

This aromatic amine serves as the primary nucleophile in the subsequent amidation step. It can be prepared via methylation of 3,4,5-trihydroxyaniline or purchased commercially, ensuring high purity for subsequent reactions.

Synthesis of 2-Chloronicotinoyl Chloride

- Method: React 2-chloronicotinic acid with thionyl chloride (SOCl₂) under reflux conditions.

- Reaction Conditions:

- Reflux temperature (~70°C)

- Excess SOCl₂ to drive chlorination

- Removal of excess reagents under reduced pressure

- Yield: Typically >90%, with purification via distillation or recrystallization.

Formation of the Nicotinamide Core

Nucleophilic Substitution Reaction

- Reaction: 3,4,5-Trimethoxyaniline reacts with 2-chloronicotinoyl chloride.

- Conditions:

- Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

- Base: Triethylamine (TEA) to neutralize HCl formed

- Temperature: 0°C to room temperature

- Mechanism: Nucleophilic attack of the amino group on the acyl chloride, forming the amide linkage.

- Outcome: Formation of N-(3,4,5-trimethoxyphenyl)-2-chloronicotinamide .

Reaction Scheme:

3,4,5-Trimethoxyaniline + 2-chloronicotinoyl chloride → N-(3,4,5-trimethoxyphenyl)-2-chloronicotinamide

Introduction of the Methylthio Group

Nucleophilic Substitution at the Chlorine

- Reagent: Methylthiolate ion (CH₃S⁻), generated in situ.

- Method: React the chlorinated intermediate with sodium methylthiolate or methyl mercaptan in the presence of a base.

- Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: Elevated (~80°C)

- Duration: Several hours to ensure complete substitution

- Outcome: Replacement of the chlorine atom with a methylthio group, yielding 2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide .

Alternative Route:

- Use methylthiol derivatives like methylthiolates directly in nucleophilic aromatic substitution (SNAr) reactions if the aromatic system is activated.

Purification and Characterization

- Purification: Recrystallization from ethanol or chromatography techniques (e.g., silica gel column chromatography).

- Characterization: Confirm structure via NMR (¹H, ¹³C), mass spectrometry (MS), and IR spectroscopy.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Thionyl chloride | - | Reflux | 1-2 hours | >90% | Conversion of acid to acyl chloride |

| 2 | 3,4,5-Trimethoxyaniline + 2-chloronicotinoyl chloride | DCM/MeCN | 0°C to RT | 4-6 hours | >85% | Amidation reaction |

| 3 | Methylthiolate (NaSCH₃) | DMF/MeCN | 80°C | 6-12 hours | Variable | Substitution of Cl with SMe |

Research Findings and Notes

- Efficiency: The synthesis route described aligns with recent advances in heterocyclic chemistry, emphasizing high yields (>85%) and operational simplicity.

- Reaction Optimization: Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields.

- Safety Considerations: Handling of acyl chlorides and methylthiolates requires appropriate safety protocols due to their reactivity and toxicity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide is a nicotinamide derivative with a methylthio group and a trimethoxyphenyl group attached to its core structure. It has a pyridine ring, which is often associated with various biological activities. The presence of the methylthio group can enhance its lipophilicity, which can influence its pharmacokinetic properties.

Scientific Research Applications

This compound is investigated for its potential across chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing more complex molecules. Its structure can be modified to enhance its biological activity or solubility, making it significant in synthetic organic chemistry.

Biology

- It is studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine

- It is explored as a potential therapeutic agent because of its ability to interact with biological targets. Interaction studies focus on its binding affinity to various biological targets. The trimethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the nicotinamide core can interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing various biochemical pathways.

Industry

- It is utilized in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the nicotinamide core can interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Core Structural Variations

The compound’s nicotinamide core distinguishes it from analogs with thiazolidinone or benzothiazole backbones. For example:

- Thiazolidinone derivatives (e.g., compounds 22–27 in ) feature a five-membered ring with two sulfur atoms, which may enhance hydrogen-bonding interactions or metal chelation .

- Nicotinamide-based structures , like the target compound, offer a pyridine ring that can participate in π-π stacking or act as a hydrogen bond acceptor, influencing binding to enzymatic active sites.

Substituent Effects

- Trimethoxyphenyl Group : Common across all compared compounds, this group is linked to enhanced lipophilicity and possible tubulin polymerization inhibition. Its presence in the target compound and analogs suggests shared mechanisms of action .

- Methylthio vs. Thioxo/Chloro Groups: The methylthio substituent in the target compound may confer different electronic and steric effects compared to thioxo (C=S) or chloro (Cl) groups in thiazolidinone derivatives ().

- Trifluoromethyl vs. Methylthio : The trifluoromethyl group in EP3348550A1’s acetamide derivative is strongly electron-withdrawing, which could enhance metabolic stability compared to the methylthio group’s moderate electron-donating properties .

Pharmacological Implications

- Thiazolidinone Derivatives: The thioxo and benzylidene groups in compounds may enhance binding to cysteine-rich targets (e.g., kinases or tubulin) via disulfide exchange or Michael addition .

- Target Compound : The methylthio group’s moderate lipophilicity and the pyridine ring’s planar structure may favor blood-brain barrier penetration or kinase inhibition, though further studies are needed.

Biological Activity

2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antifungal properties, binding affinities, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound contains a methylthio group and a trimethoxyphenyl moiety attached to a nicotinamide backbone , contributing to its lipophilicity and enhancing its pharmacokinetic properties. The molecular formula and structural characteristics facilitate various biological interactions.

Antifungal Activity

Research indicates that derivatives of nicotinamide, including this compound, exhibit significant antifungal activity. For instance, similar compounds have demonstrated effectiveness against various fungal strains such as Gibberella zeae, Fusarium oxysporum, and Candida mandshurica.

Table 1: Antifungal Activity of Related Compounds

| Compound Name | Fungal Strain Tested | Activity Level |

|---|---|---|

| This compound | G. zeae | Moderate |

| Nicotinamide Derivative 1 | F. oxysporum | Comparable to hymexozol |

| Nicotinamide Derivative 2 | C. mandshurica | Similar activity |

Binding Affinity Studies

Interaction studies involving this compound have focused on its binding affinity to various biological targets. The presence of the methylthio group enhances the compound's ability to interact with specific enzymes and receptors, potentially leading to therapeutic benefits.

Case Study: Binding Affinity

A study conducted on related nicotinamide derivatives revealed that modifications at the methylthio position significantly influenced binding affinities toward enzymes involved in metabolic pathways. The binding affinities were assessed using molecular docking simulations, revealing promising results for further exploration in drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound suggests that the combination of the methylthio and trimethoxy groups contributes to its enhanced biological activity compared to other similar compounds.

Table 2: Comparison of Biological Activities

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Methylthio)nicotinamide | Contains methylthio group | Antifungal activity |

| N-(3,4-dimethoxyphenyl)nicotinamide | Lacks methylthio; has dimethoxy | Antitumor effects |

| 2-Amino-N-(4-methoxyphenyl)nicotinamide | Amino group instead of methylthio | Kinase inhibition |

Potential Applications

The unique properties of this compound suggest several potential applications in medicinal chemistry:

- Antifungal Treatments : Given its antifungal activity, this compound could be further developed as a treatment for fungal infections.

- Cancer Therapeutics : Its structural similarities with known anticancer agents indicate potential efficacy against certain cancer cell lines.

- Enzyme Inhibition : The compound's ability to bind to specific enzymes may lead to the development of new inhibitors for therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the nicotinamide core. Key steps include coupling of the methylthio group and substitution with the 3,4,5-trimethoxyphenylamine moiety. Critical parameters include:

- Temperature : Controlled heating (e.g., reflux conditions) to prevent side reactions .

- Solvent Choice : Polar aprotic solvents like DMF enhance reactivity .

- Catalysts : Use of acetic acid as a catalyst in coupling reactions improves efficiency .

- Purification : Crystallization from ethanol or chromatography ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying chemical shifts of the methylthio group, trimethoxyphenyl protons, and amide linkage .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

- Chromatography (HPLC/TLC) : Monitors reaction progress and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthesis efficiency and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst concentration .

- Kinetic Studies : Monitor intermediate formation via in-situ FT-IR or Raman spectroscopy to identify rate-limiting steps .

- Alternative Catalysts : Explore greener catalysts (e.g., immobilized enzymes) to reduce byproducts .

Q. What molecular interactions underlie the compound’s reported biological activities, and how can binding affinities be quantified?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets like enzymes or receptors .

- Molecular Docking : Computational modeling predicts interactions with the trimethoxyphenyl group’s methoxy residues and hydrophobic pockets in target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of binding .

Q. How can researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Comparative Assays : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains and controls .

- Metabolomic Profiling : Identify metabolite interference using LC-MS/MS to explain variability in cellular models .

- Structural Analog Testing : Compare activity of derivatives to isolate the impact of the methylthio or trimethoxyphenyl groups .

Q. What strategies are employed to modify the compound’s structure for improved pharmacokinetic properties?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .

- Functional Group Substitution : Replace the methylthio group with sulfoxide/sulfone to alter redox stability .

- PEGylation : Attach polyethylene glycol chains to increase half-life in vivo .

Data Contradiction and Validation

Q. How should researchers validate conflicting data on the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes, UV light, and oxidative agents, followed by HPLC-MS to identify degradation products .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor purity changes .

- Circular Dichroism (CD) : Assess conformational stability in simulated biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.